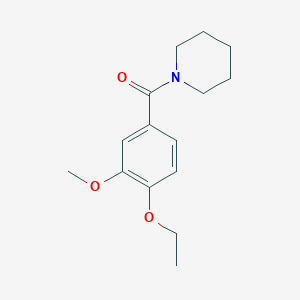
N-(3-chloro-4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide is a chemical compound that has gained attention in scientific research due to its potential in various fields.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, including histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). HDACs are involved in the regulation of gene expression, while MMPs play a role in tissue remodeling and inflammation.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide has been shown to have several biochemical and physiological effects. In vitro studies have reported that the compound can induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and reduce inflammation. In vivo studies have also shown that the compound can reduce tumor growth and metastasis in animal models.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide has several advantages for lab experiments. It is relatively easy to synthesize and has good solubility in common organic solvents. The compound is also stable under normal laboratory conditions. However, the compound has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
For research include exploring its potential as a therapeutic agent and identifying potential targets for drug development.
Synthesis Methods
The synthesis of N-(3-chloro-4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide is a complex process that involves several steps. The most commonly used method involves the reaction of 3-chloro-4-fluoroaniline with 2-methoxyphenylacetic acid, followed by the reaction of the resulting product with acryloyl chloride. This method has been reported to yield high purity and good yields of the final product.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide has been extensively studied for its potential in various fields, including medicinal chemistry, pharmacology, and biochemistry. The compound has shown promising results in the treatment of cancer, inflammation, and other diseases. It has also been used as a tool compound in various research studies to elucidate the mechanism of action of certain proteins and enzymes.
properties
IUPAC Name |
(E)-N-(3-chloro-4-fluorophenyl)-3-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO2/c1-21-15-5-3-2-4-11(15)6-9-16(20)19-12-7-8-14(18)13(17)10-12/h2-10H,1H3,(H,19,20)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCDQFJEPHZKCD-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5847546.png)
![N-(2-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5847552.png)


![7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5847578.png)
![N-[(5-nitro-1H-1,2,3-benzotriazol-1-yl)methyl]-4-phenyl-1,2,5-oxadiazol-3-amine](/img/structure/B5847601.png)

![5-(2-hydroxyethyl)-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5847615.png)
![3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5847616.png)

![4-bromo-N'-[4-(1,4-dioxan-2-ylmethoxy)benzylidene]benzohydrazide](/img/structure/B5847630.png)
![N-methyl-N-[4-({[(3-nitrophenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5847640.png)